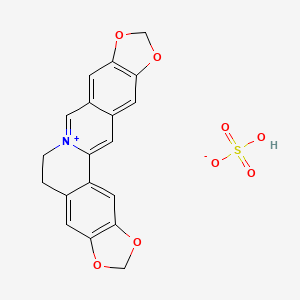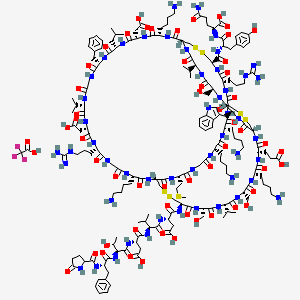![molecular formula C24H40N8O11S2 B12103655 2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)
2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-PEN-ARG-GLY-ASP-CYS-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The disulfide bridge between the penicillamine (Pen) and cysteine (Cys) residues is formed through oxidation reactions . Common oxidation methods include air oxidation, DMSO oxidation, and hydrogen peroxide oxidation .
Industrial Production Methods
Industrial production of AC-PEN-ARG-GLY-ASP-CYS-OH follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions
AC-PEN-ARG-GLY-ASP-CYS-OH undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bridges between Pen and Cys residues.
Reduction: Breaking of disulfide bridges to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Air, DMSO, hydrogen peroxide.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions include the oxidized cyclic peptide with disulfide bridges and various modified peptides with altered functional groups.
Scientific Research Applications
AC-PEN-ARG-GLY-ASP-CYS-OH has a wide range of scientific research applications:
Mechanism of Action
AC-PEN-ARG-GLY-ASP-CYS-OH exerts its effects by binding to fibrinogen receptors on platelets, thereby inhibiting platelet aggregation . The molecular targets include integrins, which are involved in cell adhesion and signaling pathways. The peptide’s cyclic structure and disulfide bridge contribute to its high affinity and specificity for these receptors .
Comparison with Similar Compounds
Similar Compounds
AC-CYS-ARG-GLY-ASP-CYS-OH: Another cyclic pentapeptide with similar fibrinogen receptor antagonist properties.
RGD Peptides: A family of peptides containing the Arg-Gly-Asp (RGD) motif, known for their role in cell adhesion and integrin binding.
Uniqueness
AC-PEN-ARG-GLY-ASP-CYS-OH is unique due to the presence of penicillamine, which imparts greater conformational rigidity compared to other cyclic peptides . This rigidity enhances its binding affinity and specificity for fibrinogen receptors, making it a potent inhibitor of platelet aggregation .
Properties
Molecular Formula |
C24H40N8O11S2 |
|---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[(2-acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid |
InChI |
InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4) |
InChI Key |
FLJZYJMUWOPMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)
![5,14-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,6,7,8,9,10,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103606.png)



![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)


![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
